4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is a complex organic molecule characterized by multiple amino, hydroxyl, and oxan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of bonds and functional groups. Typically, the synthesis starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to a series of reactions, including:
Amination: Introduction of amino groups using reagents like ammonia or amines.
Hydroxylation: Addition of hydroxyl groups using oxidizing agents.
Glycosylation: Formation of oxan rings through the reaction of sugars with appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control temperature, pressure, and reagent addition. The process would be optimized for yield and purity, with steps for purification such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of amino groups with other functional groups using reagents like halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing compounds, while reduction may regenerate hydroxyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic properties, including potential use as a drug or drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The multiple amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions, influencing biological pathways and chemical reactions. Specific pathways may include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface receptors to alter signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutanoic Acid: A simpler compound with similar amino and hydroxyl groups.
4-Aminopiperidine: Contains an amino group and a cyclic structure.
Benzenesulfonic Acid, 4-amino-: Features an amino group attached to a benzene ring.
Uniqueness
The uniqueness of 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide lies in its complex structure, which provides multiple sites for chemical modification and interaction. This complexity makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N6O12/c23-2-1-8(30)20(36)28-7-3-6(25)18(39-21-12(27)15(33)14(32)9(4-24)37-21)17(35)19(7)40-22-16(34)11(26)13(31)10(5-29)38-22/h6-19,21-22,29-35H,1-5,23-27H2,(H,28,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISFONZWEZUXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N6O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.